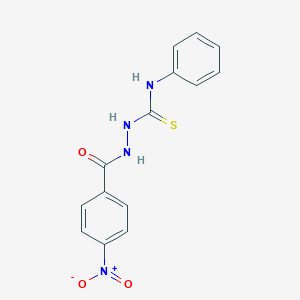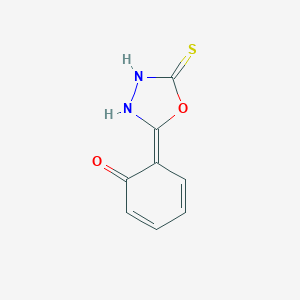![molecular formula C12H10N4O2S B256871 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256871.png)
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMMT, is a heterocyclic compound that has gained significant attention in scientific research. This compound has been shown to have potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In
Aplicaciones Científicas De Investigación
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is easy to synthesize and has high purity. It also has low toxicity in normal cells, making it a safe compound to work with. However, 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can lead to degradation over time.
Direcciones Futuras
For the study of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a cancer therapy, the study of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as an antibacterial and antifungal agent, and the exploration of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential applications in material science.
Métodos De Síntesis
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thiosemicarbazide and methyl isocyanate. The reaction mixture is then heated under reflux to obtain 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a yellow solid. This method has been reported to yield 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with a purity of over 95%.
Propiedades
Nombre del producto |
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-14-12-16(7)15-11(19-12)10-6-17-8-4-2-3-5-9(8)18-10/h2-5,10H,6H2,1H3 |
Clave InChI |
SXGZORNXIBRRIZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3COC4=CC=CC=C4O3 |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3COC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



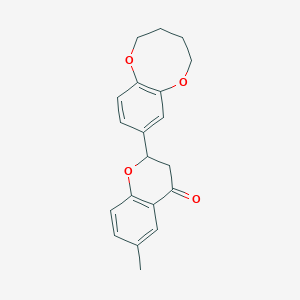
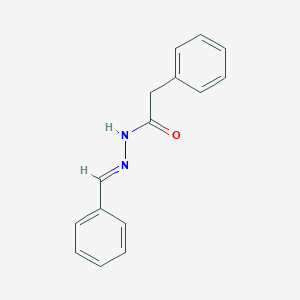
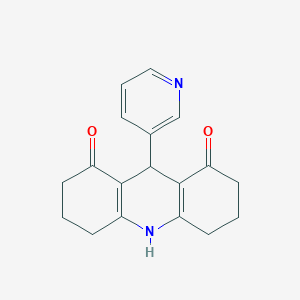
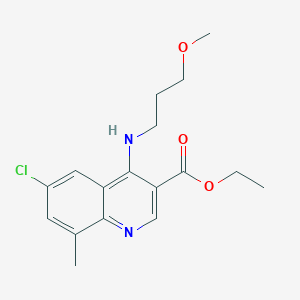
![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
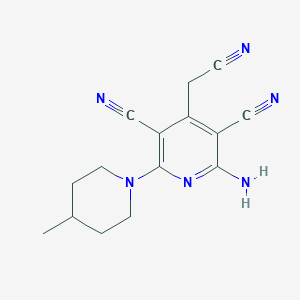
![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
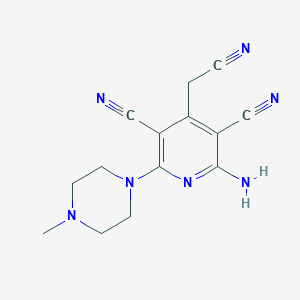
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
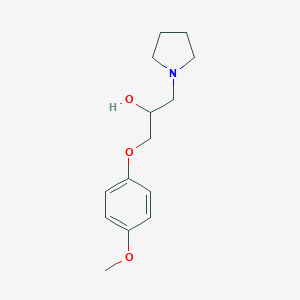
![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)
